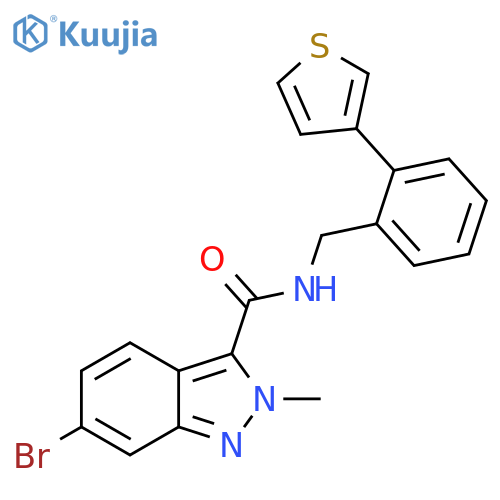

Cas no 1797142-92-7 (6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide)

1797142-92-7 structure

商品名:6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- AKOS024566767

- 6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide

- 6-bromo-2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]indazole-3-carboxamide

- F6445-6716

- 1797142-92-7

- 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide

-

- インチ: 1S/C20H16BrN3OS/c1-24-19(17-7-6-15(21)10-18(17)23-24)20(25)22-11-13-4-2-3-5-16(13)14-8-9-26-12-14/h2-10,12H,11H2,1H3,(H,22,25)

- InChIKey: AJCPCUFLCGZSOK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C(C=1)=NN(C)C=2C(NCC1=CC=CC=C1C1=CSC=C1)=O

計算された属性

- せいみつぶんしりょう: 425.01975g/mol

- どういたいしつりょう: 425.01975g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 75.2Ų

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6445-6716-2mg |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 2mg |

$59.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-20mg |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 20mg |

$99.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-15mg |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 15mg |

$89.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-5μmol |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 5μl |

$63.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-30mg |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 30mg |

$119.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-1mg |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 1mg |

$54.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-10mg |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 10mg |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-2μmol |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 2μl |

$57.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-50mg |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 50mg |

$160.0 | 2023-05-20 | |

| Life Chemicals | F6445-6716-20μmol |

6-bromo-2-methyl-N-{[2-(thiophen-3-yl)phenyl]methyl}-2H-indazole-3-carboxamide |

1797142-92-7 | 90%+ | 20μl |

$79.0 | 2023-05-20 |

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

1797142-92-7 (6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide) 関連製品

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量